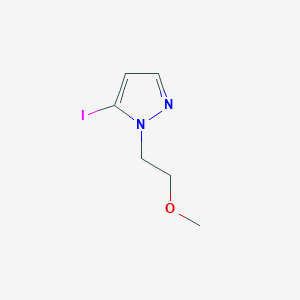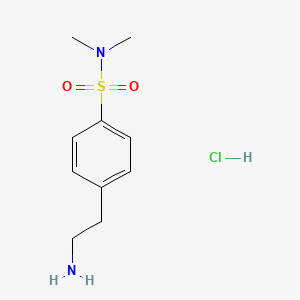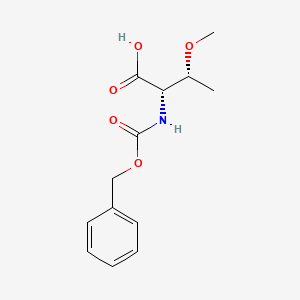
Fmoc-5,6-Difluoro-DL-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-5,6-Difluoro-DL-tryptophan: is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and two fluorine atoms at the 5 and 6 positions of the indole ring. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5,6-Difluoro-DL-tryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using the Fmoc group. This is achieved by reacting tryptophan with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Fluorination: The indole ring of the protected tryptophan is then fluorinated at the 5 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Fmoc-5,6-Difluoro-DL-tryptophan can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also undergo reduction reactions, often targeting the fluorinated positions. Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions can occur at the fluorinated positions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives with hydrogen replacing fluorine.
Substitution: Substituted derivatives with various functional groups replacing fluorine.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-5,6-Difluoro-DL-tryptophan is used in peptide synthesis as a building block. The Fmoc group provides protection during the synthesis process, allowing for the creation of complex peptides with high precision .
Biology: In biological research, the compound is used to study protein interactions and functions. The fluorinated indole ring can serve as a probe in fluorescence spectroscopy, providing insights into protein structure and dynamics .
Medicine: Its unique structure allows for the design of novel therapeutic agents targeting specific proteins or pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of Fmoc-5,6-Difluoro-DL-tryptophan involves its interaction with specific molecular targets. The fluorinated indole ring can interact with proteins, altering their structure and function. This interaction can affect various cellular pathways, leading to changes in cellular behavior .
Comparación Con Compuestos Similares
Fmoc-5-fluoro-DL-tryptophan: Similar to Fmoc-5,6-Difluoro-DL-tryptophan but with only one fluorine atom at the 5 position.
Fmoc-6-fluoro-DL-tryptophan: Similar but with a fluorine atom at the 6 position.
Uniqueness: this compound is unique due to the presence of two fluorine atoms at the 5 and 6 positions. This dual fluorination enhances its stability and reactivity compared to its mono-fluorinated counterparts .
Propiedades
Fórmula molecular |
C26H20F2N2O4 |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
3-(5,6-difluoro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H20F2N2O4/c27-21-10-19-14(12-29-23(19)11-22(21)28)9-24(25(31)32)30-26(33)34-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,10-12,20,24,29H,9,13H2,(H,30,33)(H,31,32) |
Clave InChI |
IIHGKCCBJHRUBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC(=C(C=C54)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13631821.png)
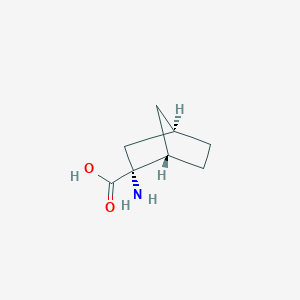
![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)
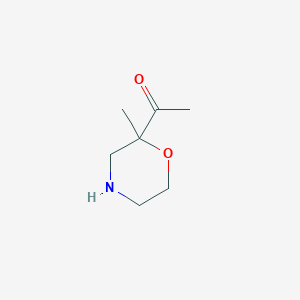
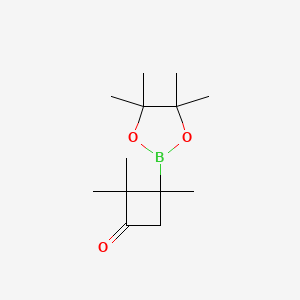


![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)


